molecular formula C19H28O2 B12692963 7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol CAS No. 93841-37-3

7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol

Cat. No.: B12692963
CAS No.: 93841-37-3
M. Wt: 288.4 g/mol
InChI Key: YGQOICKVIRXMKU-UHFFFAOYSA-N
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Description

7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol is a heterocyclic organic compound with the molecular formula C19H28O2. It is known for its unique structure, which includes a benzopyran ring system substituted with cyclopentyl, isopropyl, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a cyclopentyl ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopentyl-3,4-dihydro-4-isopropyl-2,2-dimethyl-2H-1-benzopyran-4-ol is unique due to its specific combination of cyclopentyl, isopropyl, and dimethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

93841-37-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

7-cyclopentyl-2,2-dimethyl-4-propan-2-yl-3H-chromen-4-ol

InChI

InChI=1S/C19H28O2/c1-13(2)19(20)12-18(3,4)21-17-11-15(9-10-16(17)19)14-7-5-6-8-14/h9-11,13-14,20H,5-8,12H2,1-4H3

InChI Key

YGQOICKVIRXMKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(OC2=C1C=CC(=C2)C3CCCC3)(C)C)O

Origin of Product

United States

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